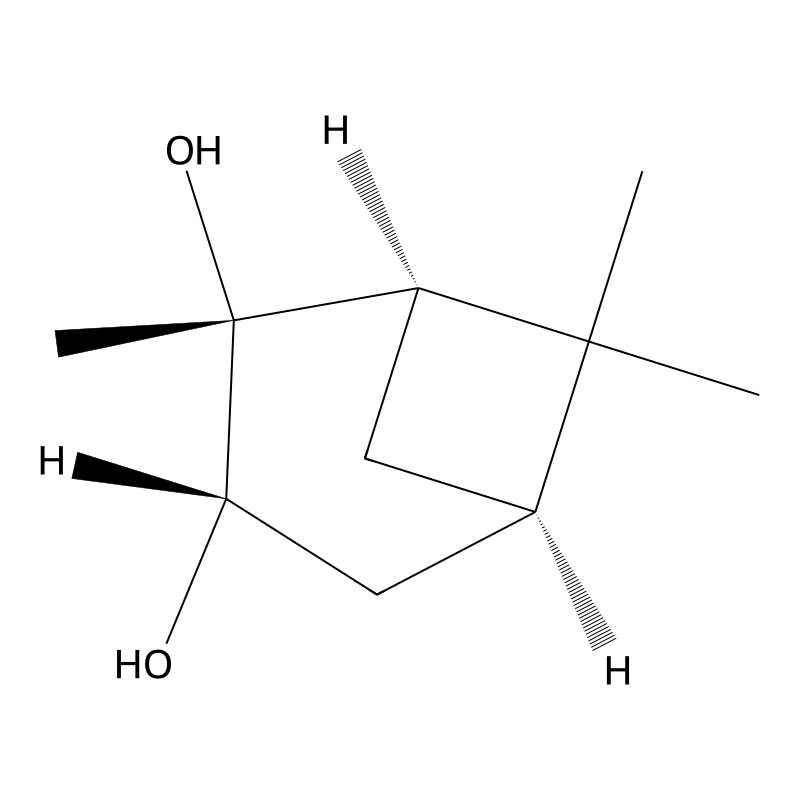(1R,2R,3S,5R)-(-)-2,3-Pinanediol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
(1R,2R,3S,5R)-(-)-2,3-Pinanediol is a chiral compound belonging to the family of pinanediols, characterized by its bicyclic structure. Its molecular formula is CHO with a molecular weight of 170.25 g/mol. The compound features two hydroxyl groups located at the 2 and 3 positions of the bicyclo[3.1.1]heptane framework, contributing to its unique chemical properties and biological activities. It is often utilized in various chemical syntheses and applications due to its chiral nature and functional groups that can participate in further reactions .
Organic Synthesis
(-)-Pinanediol is a valuable chiral starting material for organic synthesis due to its multiple stereocenters. Researchers can exploit these features to create new molecules with specific properties. Studies have explored its use as a precursor for the synthesis of:
- Pharmaceuticals PubChem: )
- Fine chemicals ScienceDirect:
- Agricultural chemicals Journal of Agricultural and Food Chemistry:
Asymmetric Catalysis
As a chiral diol, (-)-pinanediol can be used as a ligand in asymmetric catalysis reactions. These reactions are essential for synthesizing enantiopure compounds, which are crucial in developing new drugs and materials. Research has explored (-)-pinanediol's application in catalysts for:
- Hydrogenation reactions Wiley Online Library:
- Hydroboration reactions The Journal of Organic Chemistry:
Material Science
Some scientific studies investigate (-)-pinanediol's potential use in developing new materials. For example, researchers explore its application in:
- Oxidation: The hydroxyl groups can be oxidized to carbonyl compounds or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
- Esterification: Reacting with acids can yield esters, which are important in the synthesis of fragrances and pharmaceuticals.
- Dehydration: Under acidic conditions, dehydration can occur to form alkenes.
- Substitution Reactions: The hydroxyl groups can be substituted with various nucleophiles, leading to the formation of ethers or other derivatives .
Research indicates that (1R,2R,3S,5R)-(-)-2,3-Pinanediol exhibits notable biological activities:
- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for use in antimicrobial formulations.
- Antioxidant Activity: The compound possesses antioxidant properties that may contribute to its potential health benefits by scavenging free radicals.
- Potential Neuroprotective Effects: Preliminary studies suggest it may have neuroprotective effects, although further research is needed to fully understand these mechanisms .
Several synthesis methods have been developed for (1R,2R,3S,5R)-(-)-2,3-Pinanediol:
- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to synthesize (1R,2R,3S,5R)-(-)-2,3-Pinanediol through a series of stereoselective reactions.
- Asymmetric Synthesis: Employing catalysts or reagents that favor the formation of one enantiomer over the other during the reaction process.
- Oxidative Methods: As described in patents, using potassium permanganate in controlled conditions can yield high purity (1R,2R,3S,5R)-(-)-2,3-Pinanediol from suitable precursors .








